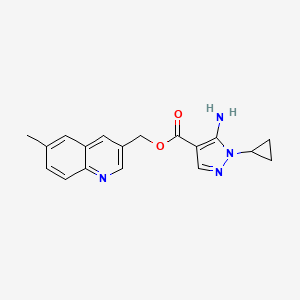
3-(chloromethyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(chloromethyl)-2H-chromen-2-one is a chemical compound that has a chloromethyl group. The chloromethyl group is a functional group that has the chemical formula −CH2−Cl . This group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .
Synthesis Analysis
The synthesis of compounds with a chloromethyl group, like 3-(chloromethyl)-2H-chromen-2-one, often involves chloromethylation reactions . For instance, a synthetic method of 3-(chloromethyl)pyridine hydrochloride involves several steps, including the oxidation of 3-methylpyridine into 3-picolinic acid with potassium permanganate, the reaction of 3-picolinic acid and methanol to produce methyl pyridine-3-carboxylate, the reduction of the methyl pyridine-3-carboxylate to 3-pyridinemethanol, and the reaction of the 3-pyridinemethanol with thionyl chloride to produce the target product .Chemical Reactions Analysis
Chloromethylation of aromatic compounds is a common reaction involving chloromethyl groups. This reaction is often catalyzed by zinc iodide and involves the treatment of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 .Applications De Recherche Scientifique
Organic Synthesis
3-(chloromethyl)-2H-chromen-2-one serves as a versatile intermediate in organic synthesis. Its chloromethyl group is highly reactive, allowing for subsequent functionalization and coupling reactions. This compound can be used to synthesize complex chromene derivatives, which are prevalent in numerous bioactive molecules and pharmaceuticals .
Pharmaceuticals
In the pharmaceutical industry, 3-(chloromethyl)-2H-chromen-2-one is utilized to develop novel therapeutic agents. Its structure is a key scaffold in the synthesis of compounds with potential anti-inflammatory and analgesic properties. Researchers have explored its derivatives as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), aiming to reduce side effects and enhance efficacy .
Agrochemicals
The chloromethyl group in 3-(chloromethyl)-2H-chromen-2-one can be exploited to create agrochemicals, particularly pesticides and herbicides. By modifying the chromene core, chemists can design compounds with specific modes of action against pests, contributing to the development of more efficient and environmentally friendly agricultural practices .
Dyestuff Fields
In dyestuff chemistry, 3-(chloromethyl)-2H-chromen-2-one is a precursor for the synthesis of chromene-based dyes. These dyes are known for their bright colors and stability, making them suitable for textile applications. The compound’s modifiable structure allows for the introduction of various substituents, altering the dye’s properties to meet industrial requirements .
Material Science
This compound is also significant in material science, particularly in the creation of advanced polymers and coatings. Its ability to undergo polymerization and crosslinking reactions makes it a valuable monomer for producing materials with desired mechanical and thermal properties .
Chemical Research
In chemical research, 3-(chloromethyl)-2H-chromen-2-one is a subject of study for its reactivity and potential in creating new chemical entities. Its role in fundamental research contributes to the understanding of reaction mechanisms and the discovery of innovative synthetic routes .
Propriétés
IUPAC Name |
3-(chloromethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPFWJFBCWOYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-N-methyl-N-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2872090.png)
![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2872091.png)
![N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2872092.png)
![N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2872093.png)
![ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2872096.png)

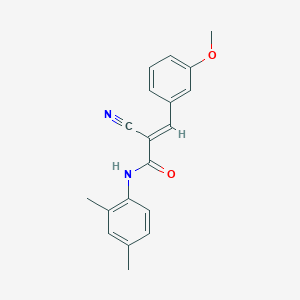
![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2872101.png)
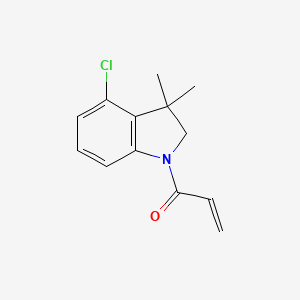
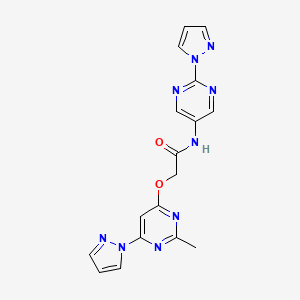

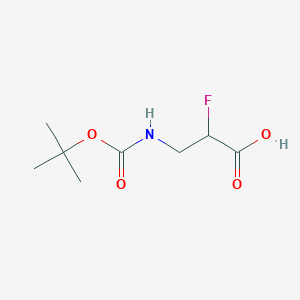
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2872108.png)
